2-Phenylpyridine 1-oxide
Overview
Description
2-Phenylpyridine 1-oxide is a chemical compound that has been studied for its interesting chemical reactions and potential applications in various fields of chemistry. This compound serves as a significant subject for research due to its unique structure and reactivity.
Synthesis Analysis
The synthesis of 2-Phenylpyridine 1-oxide involves deoxydative substitution reactions with thiols, indicating a versatile approach to modifying its structure and enhancing its reactivity for further chemical applications (Prachayasittikul, Doss, & Bauer, 1991). Additionally, CuI/2-Aminopyridine 1-Oxide catalyzed amination of aryl chlorides presents another pathway for synthesizing derivatives, showcasing the compound's flexibility in chemical transformations (Liu et al., 2020).
Molecular Structure Analysis
The study of electrophilic reactions of 2-phenyl-3-hydroxypyridine N-oxides provides insights into the molecular structure and the influence of the N-oxide group on the orientation in electrophilic reactions (Smirnov et al., 1973). This research indicates how the N-oxide group affects the reactivity and structural orientation of the compound.
Chemical Reactions and Properties
2-Phenylpyridine 1-oxide undergoes a variety of chemical reactions, demonstrating its reactivity and potential for creating a broad range of derivatives. For instance, reactions with thiophosgene lead to the formation of 2H-[1,2,4]Oxadiazolo[2,3-a]pyridin-2-thiones, showcasing the compound's capacity for forming heterocyclic structures (Rousseau & Taurins, 1977).
Scientific Research Applications
Synthesis and Characterization of Metal Oxides :
- 1D Heterometallic Oxalate Compounds : This study involved the synthesis of heterodimetallic compounds [CaCr2(L)2(C2O4)4]·xH2O (with L being 2, 2′-bipyridine or 1, 10-phenanthroline), which were characterized and examined as precursors for Ca–Cr oxides. The thermal processing of these compounds at different temperatures led to the formation of various CaCr2O4 phases with distinct magnetic properties (Androš et al., 2014).
Chemical Reactions and Synthesis :
- Deoxydative Substitution by Thiols : A study on the substitution of pyridine 1-oxides by thiols was conducted. It was found that 2-phenylpyridine 1-oxide produces a mixture of substituted pyridines, indicating its utility in chemical synthesis (Prachayasittikul et al., 1991).
Phosphorescence and Optical Properties :
- Engineering Phosphorescent Iridium Complexes : An Ir(III) complex [Ir(2-phenylpyridine)2(4,4'-bis(2-(4-N,N-methylhexylaminophenyl)ethyl)-2-2'-bipyridine)Cl] (N-948) was synthesized and characterized for use as an oxygen probe in polymeric and nanostructured films. This complex demonstrated unique luminescence emission and was used for developing oxygen-sensitive films (Medina-Castillo et al., 2007).
Catalysis in Organic Reactions :
- Catalysis of Amination of Aryl Chlorides : 2-Aminopyridine 1-oxides were found to be effective ligands for Cu-catalyzed amination of less reactive aryl chlorides. This demonstrates the utility of 2-phenylpyridine derivatives in catalyzing specific organic transformations (Liu et al., 2020).
Pharmacological Applications :
- Inhibition of NADH-linked Oxidation in Brain Mitochondria : 1-Methyl-4-phenylpyridine, a related compound, was found to inhibit the oxidation of NADH-linked substrates by brain mitochondrial preparations, indicating potential relevance in neurotoxicity and pharmacology studies (Nicklas et al., 1985).
Safety And Hazards
2-Phenylpyridine 1-oxide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
1-oxido-2-phenylpyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZERKDGUOLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=[N+]2[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307097 | |
Record name | 2-Phenylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridine 1-oxide | |
CAS RN |
1131-33-5 | |
Record name | NSC187558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylpyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylpyridine 1-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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